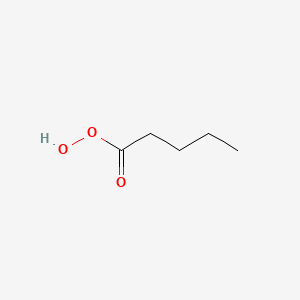
Pentaneperoxoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaneperoxoic acid is an organic compound with the molecular formula C5H10O3. It is a peroxy acid, which means it contains an acidic –OOH group. Peroxy acids are known for their strong oxidizing properties and are used in various chemical reactions and industrial applications .
Métodos De Preparación
Pentaneperoxoic acid can be synthesized through several methods:
Reaction with Hydrogen Peroxide: The most common method involves treating the corresponding carboxylic acid with hydrogen peroxide.
Reaction with Carboxylic Anhydrides: Another method involves the reaction of carboxylic anhydrides with hydrogen peroxide, which yields the peroxy acid and the corresponding carboxylic acid.
Reaction with Acid Chlorides: Acid chlorides can also be treated with hydrogen peroxide to produce peroxy acids.
Análisis De Reacciones Químicas
Pentaneperoxoic acid undergoes several types of chemical reactions:
Substitution: It can react with acid chlorides to form diacyl peroxides.
Reduction: Under certain conditions, this compound can be reduced to its corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen peroxide, acid chlorides, and carboxylic anhydrides. The major products formed from these reactions are epoxides, esters, and diacyl peroxides .
Aplicaciones Científicas De Investigación
Pentaneperoxoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which pentaneperoxoic acid exerts its effects involves the transfer of oxygen atoms to substrates. This process typically involves the formation of a reactive intermediate, which then reacts with the substrate to form the desired product. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparación Con Compuestos Similares
Pentaneperoxoic acid can be compared with other peroxy acids, such as peroxyacetic acid and peroxybenzoic acid. While all these compounds share similar oxidizing properties, this compound is unique in its specific reactivity and applications. For example, it may be more suitable for certain types of oxidations or industrial processes compared to other peroxy acids .
Similar compounds include:
Peroxyacetic Acid: Known for its use in disinfection and sterilization.
Peroxybenzoic Acid: Commonly used in organic synthesis for the oxidation of alkenes to epoxides.
Meta-Chloroperoxybenzoic Acid: Widely used in organic chemistry for various oxidation reactions.
Propiedades
Número CAS |
28384-48-7 |
|---|---|
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
pentaneperoxoic acid |
InChI |
InChI=1S/C5H10O3/c1-2-3-4-5(6)8-7/h7H,2-4H2,1H3 |
Clave InChI |
UQGPCEVQKLOLLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
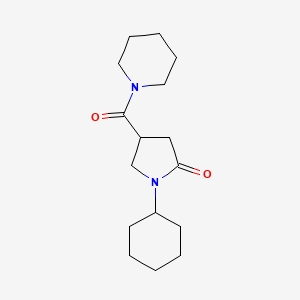
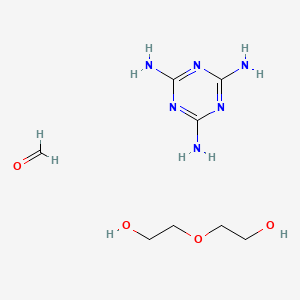
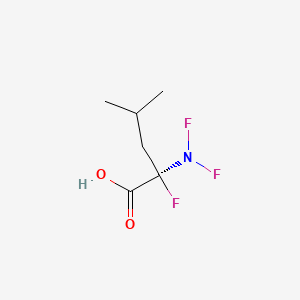
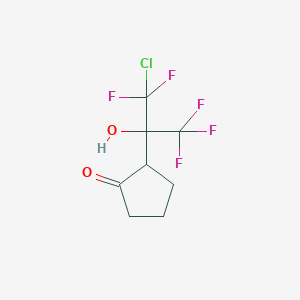

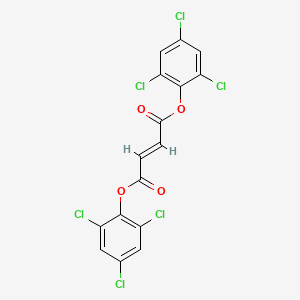
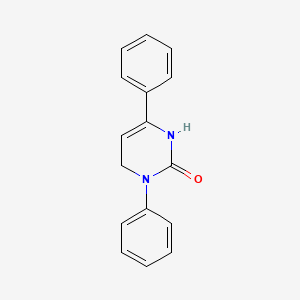
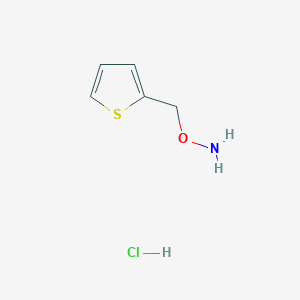
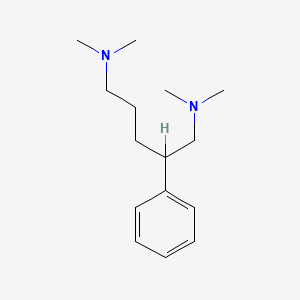
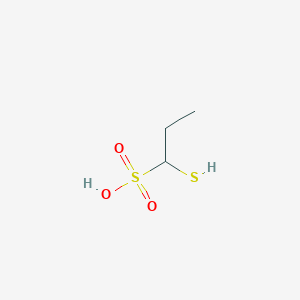


![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
